molecular formula C11H10N4O4 B6344815 Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 1264049-09-3

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6344815
CAS No.: 1264049-09-3
M. Wt: 262.22 g/mol
InChI Key: GNZINTOBYNFKMF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a nitro-substituted phenyl ring at the 1-position, an amino group at the 5-position, and a methyl ester at the 4-position of the pyrazole core.

Properties

IUPAC Name

methyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-2-4-8(5-3-7)15(17)18/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZINTOBYNFKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Ethoxymethylene Malononitrile

In a protocol adapted from, 4-nitrophenylhydrazine reacts with ethoxymethylene malononitrile under reflux in absolute ethanol or trifluoroethanol. This Michael-type addition initiates cyclization, yielding 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as an intermediate. The reaction proceeds with high regioselectivity, avoiding the formation of 3-amino regioisomers. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically affords the carbonitrile in moderate yields (47–68%).

Key Reaction Conditions:

  • Solvent : Absolute ethanol or trifluoroethanol

  • Temperature : Reflux (78–85°C)

  • Time : 4–24 hours

  • Yield : 47–68% (dependent on aryl substituent electronic effects)

Hydrolysis of the Cyano Group to Carboxylate

The 4-cyano group of the intermediate is hydrolyzed to a carboxylic acid under basic conditions. For example, treatment with 2N sodium hydroxide in ethanol at reflux converts the nitrile to a carboxylate. Subsequent esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) yields the methyl ester.

Optimization Insights:

  • Hydrolysis : NaOH/EtOH (2N, reflux, 2–6 hours) converts nitrile to carboxylate.

  • Esterification : Fischer esterification (MeOH/H2SO4) ensures quantitative conversion to the methyl ester.

Two-Phase Ring-Closure with Methylhydrazine

Adapting methodologies from, the pyrazole ring can be formed via a two-phase system using methylhydrazine and weak bases. This method emphasizes regioselectivity and scalability.

Synthesis of Alkyl Difluoroacetoacetate Intermediate

A Claisen condensation of methyl difluoroacetate with a diketone precursor generates an alkyl difluoroacetoacetate intermediate. Acidification with in situ-generated carbonic acid (CO2/H2O) ensures mild conditions, preserving the nitro group’s integrity.

Ring-Closure Reaction

The intermediate reacts with methylhydrazine in a toluene/water biphasic system containing sodium bicarbonate. This method achieves >90% regioselectivity for the desired 5-amino isomer, avoiding byproducts.

Critical Parameters:

  • Base : Sodium bicarbonate (pH 5–7)

  • Temperature : −10°C to 0°C

  • Solvent System : Toluene/water

  • Yield : 75–80% after purification

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
CyclocondensationHigh regioselectivity; simple purificationMulti-step hydrolysis/esterification47–68%
Two-Phase Ring-ClosureScalable; excellent regiocontrolRequires specialized equipment75–80%
DiazotizationPotential for diversificationLow compatibility with nitro groups<30%

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group can deactivate the aryl hydrazine, necessitating prolonged reaction times or elevated temperatures. Catalytic additives (e.g., triethylamine) mitigate this issue by enhancing nucleophilicity.

Regioselectivity Control

Weak bases (e.g., NaHCO3) in biphasic systems suppress undesired isomer formation, as demonstrated in. Polar aprotic solvents (DMF, DMSO) further improve selectivity but complicate purification.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating intermediates. Recrystallization from acetone/hexane mixtures enhances purity (>99%) but reduces yield due to solubility limitations .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction to yield an aromatic amine.

Reaction ConditionsProductKey Observations
H₂ (1 atm), Pd/C (10%), EtOH, RTMethyl 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylateComplete conversion in 6–8 hours; isolated yield: 85%
SnCl₂·2H₂O, HCl (conc.), refluxSame as aboveRequires acidic conditions; side products possible

Mechanism : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by sequential electron and proton transfers.

Hydrolysis of the Ester Group

The methyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reaction ConditionsProductKey Observations
NaOH (2M), H₂O/EtOH (1:1), reflux5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acidQuantitative yield after acid work-up
H₂SO₄ (conc.), H₂O, refluxSame as aboveSlower kinetics; 70% yield

Mechanism : Base-mediated saponification involves nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Acylation of the Amino Group

The primary amine at position 5 reacts with acylating agents to form amides.

Reagents/ConditionsProductKey Observations
Acetic anhydride, pyridine, 80°CMethyl 5-acetamido-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate95% yield; no side products
Benzoyl chloride, DMAP, CH₂Cl₂, RTMethyl 5-benzamido-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylateRequires catalytic DMAP

Applications : Acylated derivatives are explored for enhanced bioavailability in drug design .

Diazotization and Coupling Reactions

The amino group can be diazotized and coupled with electron-rich aromatics.

Reagents/ConditionsProductKey Observations
NaNO₂, HCl (0–5°C), then β-naphtholMethyl 5-(2-hydroxynaphthylazo)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylateBrightly colored azo dye; λₘₐₓ: 480 nm

Mechanism : Diazonium ion formation at low temperature, followed by electrophilic aromatic substitution with β-naphthol.

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation.

Reagents/ConditionsProductKey Observations
Benzaldehyde, EtOH, ΔMethyl 5-(benzylideneamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylateReversible reaction; 80% yield

Applications : Schiff bases are intermediates in synthesizing heterocyclic pharmaceuticals.

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration or sulfonation.

Reagents/ConditionsProductKey Observations
HNO₃ (fuming), H₂SO₄, 0°CMethyl 5-amino-1-(4-nitrophenyl)-3-nitro-1H-pyrazole-4-carboxylateRegioselective nitration at position 3

Regioselectivity : Directed by the electron-donating amino group, favoring substitution at position 3.

Functionalization via the Carboxylate

The hydrolyzed carboxylic acid can form salts or esters.

Reagents/ConditionsProductKey Observations
SOCl₂, Δ; then NH₃ (g)5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamideAmide formation via acid chloride
DCC, HOBt, R-OHCorresponding alkyl estersPeptide coupling reagents enable esterification

Coordination Chemistry

The amino and carboxylate groups act as ligands for metal ions.

Metal Salt/ConditionsComplex FormedKey Observations
Cu(NO₃)₂·3H₂O, EtOH, RT[Cu(L)₂(H₂O)₂]·2H₂O (L = deprotonated ligand)Octahedral geometry; magnetic moment: 1.73 BM

Applications : Metal complexes are studied for antimicrobial and catalytic properties .

Scientific Research Applications

Scientific Research Applications

The compound has shown significant potential in several scientific domains:

Chemistry

  • Building Block : It serves as an essential building block for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with desired properties.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibits antimicrobial properties, potentially effective against various pathogens. This suggests its utility in developing new antimicrobial agents .

Medicine

  • Drug Development : The compound has been investigated for its anti-inflammatory and anticancer properties. Its structure allows for modifications that can enhance bioactivity and selectivity in targeting specific diseases .

Industry

  • Dyes and Pigments : It is utilized in the synthesis of dyes and pigments, leveraging its chemical stability and color properties to produce materials for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of microbial cell membranes .

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of this compound revealed that it inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural analogs, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 4-NO₂ (phenyl), COOCH₃ (C4) ~263.23* Hypothesized antibiotic adjuvancy; high electrophilicity
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 4-NO₂ (phenyl), COOCH₂CH₃ (C4) 291.27 Research reagent; commercial availability
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate 4-NO₂ (phenyl), Cl (C5), COOCH₂CH₃ (C4) 295.69 Potential reactivity in substitution reactions
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-F (phenyl), COOCH₂CH₃ (C4) 249.24 mp 153–154°C; used in pesticide testing
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate 4-CH₃ (phenyl), COOCH₂CH₃ (C4) 245.28 Commercial availability (Santa Cruz Biotechnology)
Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate 4-I (phenyl), COOCH₂CH₃ (C4) 357.15 Bulky substituent; niche research applications
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid H (phenyl), COOH (C4) 203.19 Crystal structure resolved (KODXIL); hydrogen-bonding motifs

*Calculated based on analogous structures.

Key Observations:

Ethyl esters (e.g., CAS 16459-35-1) are more commonly reported in commercial catalogs, suggesting easier synthetic accessibility or stability .

Substituent Electronic Effects :

  • The 4-nitrophenyl group increases electrophilicity, favoring interactions with electron-rich biological targets (e.g., enzymes) compared to electron-donating groups (e.g., 4-CH₃) .
  • Halogen substituents (4-F, 4-I) modulate solubility and metabolic stability; fluorine’s electronegativity may enhance binding affinity in kinase inhibitors .

Biological Relevance :

  • Nitro-substituted pyrazoles are explored as antibiotic adjuvants against resistant Acinetobacter baumannii due to synergistic effects with colistin .
  • Carboxylic acid derivatives (e.g., KODXIL) exhibit hydrogen-bonding capabilities, critical for crystal engineering and solid-state stability .

Data Limitations

Direct data on the methyl ester variant (target compound) are sparse in the provided evidence. Properties such as melting point, solubility, and biological activity are inferred from ethyl analogs or structurally related molecules.

Biological Activity

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}N4_4O4_4
  • Molecular Weight : 276.25 g/mol
  • Functional Groups : The compound features an amino group, a nitrophenyl substituent, and a carboxylate group, which contribute to its biological activity and versatility in chemical reactions .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as:

  • Cyclo-condensation Reaction : This involves the reaction of substituted benzaldehydes with malononitrile and phenyl hydrazine derivatives.
  • Catalysts : Various catalysts like alumina-silica-supported manganese dioxide or ionic liquids can be employed to enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells:

  • HepG2 (Liver Cancer) : Growth inhibition of approximately 54.25%.
  • HeLa (Cervical Cancer) : Growth inhibition of about 38.44% .

The selectivity of this compound is noteworthy, as it demonstrated minimal toxicity to normal fibroblast cells (80.06% growth) while effectively targeting cancer cells.

2. Anti-inflammatory Properties

Studies have reported that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, with some showing up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations . This suggests potential for developing anti-inflammatory drugs based on this compound.

3. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains, including:

  • Bacillus subtilis
  • E. coli

These studies indicate its potential as a candidate for antibiotic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the pyrazole ring can significantly influence biological activity:

  • Inserting different alkyl or aryl groups can either enhance or diminish anticancer and anti-inflammatory effects.
  • For instance, certain substitutions led to increased acute toxicity, while others maintained favorable therapeutic profiles .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antiproliferative effects on HepG2 and HeLa cells with low toxicity to normal cells .
Study B Reported anti-inflammatory activity with high IL-6 inhibition rates .
Study C Evaluated antimicrobial efficacy against multiple bacterial strains, showing promising results .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by esterification. Hydrolysis of intermediates (e.g., methyl esters) under basic conditions yields carboxylic acid derivatives, which can be re-esterified to target molecules . Key factors include temperature control (70–100°C for cyclocondensation) and solvent selection (e.g., ethanol or DMF). Yields typically range from 60–85%, with purity confirmed via HPLC or NMR .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

  • Methodology :

  • FTIR : Confirm the presence of nitro (1520–1350 cm⁻¹), ester C=O (1720–1700 cm⁻¹), and amino (3450–3300 cm⁻¹) groups.
  • NMR : ¹H NMR signals for the pyrazole ring protons appear at δ 6.5–8.0 ppm, while the 4-nitrophenyl group shows aromatic protons at δ 8.2–8.5 ppm. ¹³C NMR distinguishes the ester carbonyl (~165 ppm) and nitro-substituted carbons .
  • X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry, as demonstrated for analogous pyrazole derivatives .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology :

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays. Reference studies on similar pyrazoles show IC₅₀ values in the µM range .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. This predicts sites for electrophilic/nucleophilic attacks .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The nitro group may form hydrogen bonds with Arg120, while the pyrazole ring engages in π-π stacking .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodology :

  • Compare experimental NMR/IR spectra with computed spectra (e.g., using Gaussian or ORCA). Discrepancies in chemical shifts >0.5 ppm may indicate solvent effects or crystal packing distortions.
  • For X-ray vs. DFT structures, analyze root-mean-square deviations (RMSD) of bond lengths/angles. RMSD <0.05 Å confirms reliability .

Q. How does the nitro group at the 4-position of the phenyl ring influence photophysical properties?

  • Methodology :

  • UV-Vis spectroscopy : Measure absorbance in DMSO; the nitro group induces a bathochromic shift (~350 nm) due to n→π* transitions.
  • Fluorescence quenching : The nitro group’s electron-withdrawing nature reduces quantum yield (e.g., Φ <0.1) compared to non-nitrated analogs .

Synthesis and Derivative Development

Q. What functionalization reactions are feasible at the 5-amino and ester groups?

  • Methodology :

  • Amino group : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) in THF with yields >70%.
  • Ester hydrolysis : Use NaOH/EtOH to convert to carboxylic acid, followed by coupling with amines (EDC/HOBt) to form amides .

Q. How does substituting the 4-nitrophenyl group with other aryl moieties affect bioactivity?

  • Methodology : Synthesize analogs (e.g., 4-fluorophenyl, 4-methoxyphenyl) and compare IC₅₀ values in enzyme assays. For example, 4-fluorophenyl analogs show 2–3× higher COX-2 inhibition than nitro derivatives due to enhanced electronegativity .

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